molecular formula C23H27FO6 B568910 [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 4405-94-1

[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B568910
CAS No.: 4405-94-1
M. Wt: 418.461
InChI Key: YGJGUDWTWGIYMD-PDMQQMMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to naturally occurring corticosteroids produced by the adrenal cortex. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluoro group at the 6alpha position is a key step, often achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups at positions 16alpha, 17, and 21 are introduced through hydroxylation reactions, while the acetate group at position 21 is added via esterification using acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Fluorination: Introduction of the fluoro group.

    Hydroxylation: Addition of hydroxyl groups.

    Esterification: Formation of the acetate ester.

    Purification: Techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Applied in the development of anti-inflammatory and immunosuppressive therapies.

    Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in target cells, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.

    Betamethasone: Known for its high glucocorticoid activity and low mineralocorticoid activity.

Uniqueness

[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is unique due to the presence of the fluoro group at the 6alpha position, which enhances its potency and stability compared to other corticosteroids. This structural modification also influences its pharmacokinetic properties, making it a valuable compound in therapeutic applications.

Properties

IUPAC Name

[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO6/c1-12(25)30-11-20(28)23(29)19(27)10-16-14-9-18(24)17-8-13(26)4-6-21(17,2)15(14)5-7-22(16,23)3/h4-6,8,14,16,18-19,27,29H,7,9-11H2,1-3H3/t14-,16+,18+,19-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJGUDWTWGIYMD-PDMQQMMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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